molecular formula C9H10BrCl2N B2459677 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2470440-01-6

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2459677
CAS No.: 2470440-01-6
M. Wt: 282.99
InChI Key: ZKSKDVPGQGXHAT-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 4-acetylaminobenzaldehyde and benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

    Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.

    Chlorination: Finally, the compound is chlorinated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives .

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with potential applications in scientific research. Here's a detailed look at its properties, structure, and potential uses:

Basic Information

  • Chemspace ID: CSSB02495324766
  • CAS Number: 2470440-01-6
  • Molecular Formula: C9H10BrCl2N
  • Molecular Weight: 283 Da

Structure and Properties

  • It has a molecular weight of 246.531 g/mol .
  • The compound contains 13 heavy atoms and has 2 rings .
  • It has a polar surface area of 12 Å .

Synonyms

  • 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Potential Applications

While the search results do not provide explicit applications of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, they do provide information on related compounds and potential uses of tetrahydroisoquinolines and quinazolinone derivatives:

  • Tetrahydroisoquinolines (THIQ): THIQ-based compounds have diverse biological activities against infective pathogens and neurodegenerative disorders . Novel THIQ analogs with potent biological activity have been developed, making the THIQ heterocyclic scaffold attractive in the scientific community .
  • Antimicrobial Activity: Pyridine compounds with bromine (Br) and chlorine (Cl) groups have demonstrated highly active antimicrobial properties .
  • Kinase Inhibitors: Azaindole derivatives have found use as kinase inhibitors in drug discovery .
  • ** antibacterial activity:** Quinazolinone derivatives have been evaluated for their biological activity on various bacterial cultures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. These substitutions make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a chemical compound with a unique structure that includes bromine and chlorine substitutions. This compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H10BrClN
  • Molecular Weight : 282.99 g/mol
  • CAS Number : 2470440-01-6

The biological activity of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : It may modulate neurotransmitter systems, influencing mood and cognitive functions.
  • Enzymatic Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives:

  • Cell Viability : In vitro tests demonstrated that the compound reduces cell viability in cancer cell lines like MCF-7 and HCT-116 with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (µM)
MCF-7225
HCT-1162.29
PC3>12

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations lower than conventional anti-inflammatory drugs .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of various tetrahydroisoquinoline derivatives on breast cancer cells (MCF-7). The results indicated significant apoptosis induction at specific concentrations .
  • Antimicrobial Testing :
    • Comparative studies against standard antibiotics showed that derivatives of tetrahydroisoquinoline had comparable or superior antibacterial activity against several pathogens .

Properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSKDVPGQGXHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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